molecular formula C48H72Br2S2 B12105666 2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b

2-Br-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b

Cat. No.: B12105666
M. Wt: 873.0 g/mol
InChI Key: WHAVDFPMTOOBND-UHFFFAOYSA-N
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Description

2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene is an organic compound with the molecular formula C48H72Br2S2. It is a derivative of indaceno[1,2-b:5,6-b’]dithiophene, characterized by the presence of bromine and octyl groups. This compound is known for its applications in organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) .

Chemical Reactions Analysis

2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene exerts its effects involves its ability to participate in π-conjugated systems. The presence of bromine and octyl groups enhances its solubility and electronic properties, making it suitable for use in organic electronic devices. The molecular targets and pathways involved include the interaction with other organic semiconductors and the formation of charge-transfer complexes .

Comparison with Similar Compounds

2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene can be compared with other similar compounds such as:

The uniqueness of 2-Bromo-4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b’]dithiophene lies in its specific combination of bromine and octyl groups, which provide a balance of solubility and electronic properties suitable for various organic electronic applications .

Properties

Molecular Formula

C48H72Br2S2

Molecular Weight

873.0 g/mol

IUPAC Name

6,15-dibromo-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

InChI

InChI=1S/C48H72Br2S2/c1-5-9-13-17-21-25-29-47(30-26-22-18-14-10-6-2)39-33-38-40(34-37(39)45-41(47)35-43(49)51-45)48(31-27-23-19-15-11-7-3,32-28-24-20-16-12-8-4)42-36-44(50)52-46(38)42/h33-36H,5-32H2,1-4H3

InChI Key

WHAVDFPMTOOBND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)Br)C(C5=C3SC(=C5)Br)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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